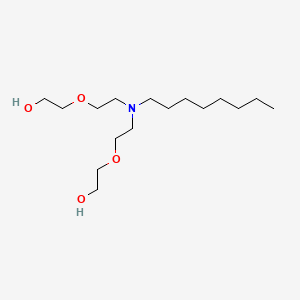
Bis(2-(2-hydroxyethoxy)ethyl)octylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is a chemical compound with the molecular formula C16H35NO4. It is characterized by the presence of a tertiary amine group, two hydroxyl groups, and two ether linkages. This compound is often used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)octylamine typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octylamine} + 2 \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted at elevated temperatures and pressures to facilitate the addition of ethylene oxide to the amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified compound is then subjected to quality control tests to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)octylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The tertiary amine group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce various ethers or esters .
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-hydroxyethoxy)ethyl)octylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the formulation of lubricants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl)octylamine exerts its effects is primarily through its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins, stabilizing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl)octylamine
- Bis(2-(2-hydroxyethoxy)ethyl)amine
- Bis(2-(2-hydroxyethoxy)ethyl)ethylamine
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as both a surfactant and a stabilizing agent makes it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
68003-29-2 |
|---|---|
Molekularformel |
C16H35NO4 |
Molekulargewicht |
305.45 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethoxy]ethanol |
InChI |
InChI=1S/C16H35NO4/c1-2-3-4-5-6-7-8-17(9-13-20-15-11-18)10-14-21-16-12-19/h18-19H,2-16H2,1H3 |
InChI-Schlüssel |
BBLLNWPZRQWZSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCOCCO)CCOCCO |
Verwandte CAS-Nummern |
31727-16-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
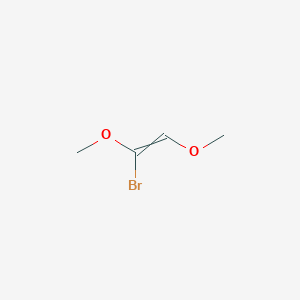
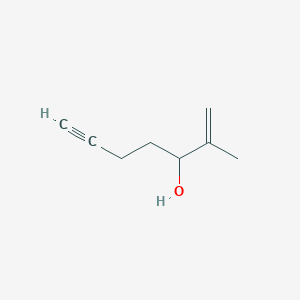
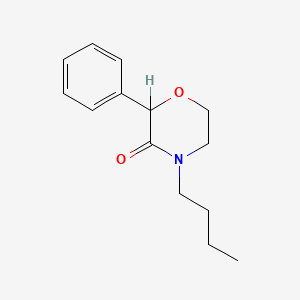
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
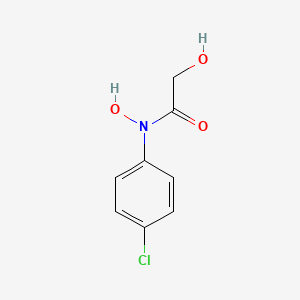


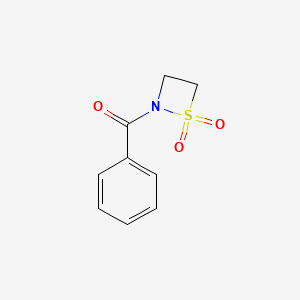
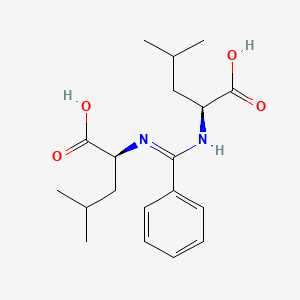
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)

